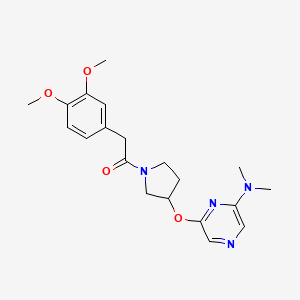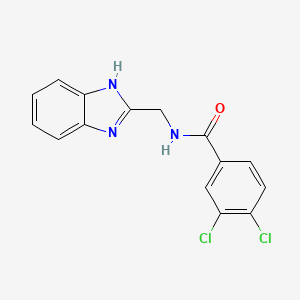
N-((1H-Benzimidazol-2-yl)methyl)-3,4-dichlorobenzenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1H-Benzimidazol-2-yl)methyl)-3,4-dichlorobenzenecarboxamide is a chemical compound characterized by its benzimidazole core structure and dichlorobenzenecarboxamide functional group
Wirkmechanismus
Target of Action
The primary target of N-((1H-Benzimidazol-2-yl)methyl)-3,4-dichlorobenzenecarboxamide is human glucokinase (GK) . Glucokinase plays a crucial role in the regulation of carbohydrate metabolism. It acts as a glucose sensor, triggering shifts in metabolism or cell function in response to rising or falling levels of glucose, such as occur after a meal or when fasting .
Mode of Action
This compound acts as an allosteric activator of human glucokinase . Allosteric activators bind to a site other than the active site of an enzyme, inducing a conformational change that increases the enzyme’s activity. In this case, the compound increases the catalytic action of GK .
Biochemical Pathways
The activation of GK by this compound affects the glycolysis pathway . GK is a key regulator of this pathway, and its activation results in increased conversion of glucose to glucose-6-phosphate, the first step in the glycolysis pathway. This leads to a decrease in blood glucose levels, providing significant hypoglycemic effects .
Pharmacokinetics
They are metabolized in the liver and excreted in the urine . The compound’s impact on bioavailability would need further investigation.
Result of Action
The activation of GK by this compound leads to a significant decrease in blood glucose levels . This makes it a potential therapeutic agent for the treatment of type-2 diabetes (T2D), a condition characterized by high blood glucose levels .
Biochemische Analyse
Biochemical Properties
The biochemical properties of N-((1H-Benzimidazol-2-yl)methyl)-3,4-dichlorobenzenecarboxamide are largely due to its benzimidazole core . Benzimidazoles are known to mimic properties of DNA bases, which allows them to interact with various enzymes and proteins
Cellular Effects
Benzimidazole derivatives have been found to exhibit various pharmacological activities, including antimicrobial and anticancer effects . These effects are likely due to the compound’s interactions with cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that benzimidazole derivatives can disrupt microtubule formation, which can lead to cell death . This suggests that this compound may exert its effects at the molecular level through similar mechanisms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-((1H-Benzimidazol-2-yl)methyl)-3,4-dichlorobenzenecarboxamide typically involves the reaction of 1H-benzimidazole-2-ylmethylamine with 3,4-dichlorobenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP) under mild conditions to ensure the formation of the amide bond.
Industrial Production Methods: On an industrial scale, the compound is synthesized using optimized reaction conditions to maximize yield and purity. Large-scale reactors and continuous flow processes are employed to ensure efficient production. Purification steps, such as recrystallization or column chromatography, are used to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: N-((1H-Benzimidazol-2-yl)methyl)-3,4-dichlorobenzenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to modify the compound's functional groups.
Substitution: Substitution reactions can introduce different substituents onto the benzimidazole or benzenecarboxamide rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various electrophiles and nucleophiles are employed depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, N-((1H-Benzimidazol-2-yl)methyl)-3,4-dichlorobenzenecarboxamide is used as a building block for the synthesis of more complex molecules. Its benzimidazole core is particularly useful in the design of new pharmaceuticals and materials.
Biology: The compound has shown potential as an antibacterial and antifungal agent. Its ability to disrupt microbial cell walls makes it a candidate for developing new antimicrobial drugs.
Medicine: Research has indicated that derivatives of this compound may have therapeutic applications, including anti-inflammatory and anticancer properties. Its interaction with biological targets is being explored for potential drug development.
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it a valuable component in various chemical processes.
Vergleich Mit ähnlichen Verbindungen
Benzimidazole derivatives: These compounds share the benzimidazole core structure and are used in similar applications.
Dichlorobenzenecarboxamide derivatives: These compounds have similar functional groups and are used in related chemical processes.
Uniqueness: N-((1H-Benzimidazol-2-yl)methyl)-3,4-dichlorobenzenecarboxamide stands out due to its specific combination of the benzimidazole core and dichlorobenzenecarboxamide group
Eigenschaften
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-3,4-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3O/c16-10-6-5-9(7-11(10)17)15(21)18-8-14-19-12-3-1-2-4-13(12)20-14/h1-7H,8H2,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XELFYQAYBIJOQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
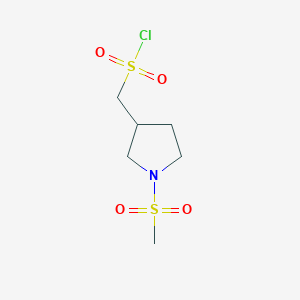
![2-ethoxy-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2783014.png)
![N-{2-[(2-chloro-8-methylquinolin-3-yl)formamido]ethyl}-4-hydroxybenzamide](/img/structure/B2783015.png)
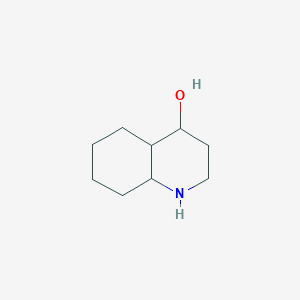
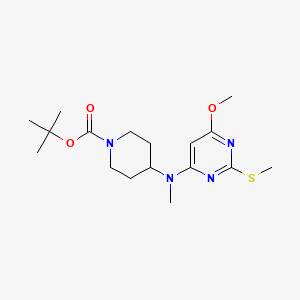
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2783019.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(3,4-dimethylphenyl)acetamide](/img/structure/B2783021.png)
![3-(cyclohexylmethyl)-5-[(3-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2783022.png)
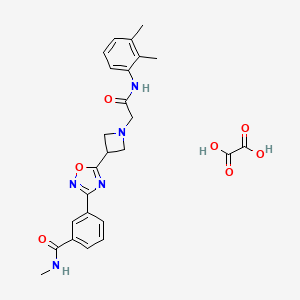
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone](/img/structure/B2783026.png)


